(8S,13S,14S,17R)-3,4-dimethoxy-13-methyl-17-prop-2-enyl-2,3,4,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol
Description
IUPAC Nomenclature and Stereochemical Configuration Analysis
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound provides a complete description of its molecular framework and stereochemistry. Breaking down the nomenclature:
- Parent structure : The base system is 1H-cyclopenta[a]phenanthren-17-ol, indicating a fused tetracyclic system comprising three six-membered rings and one five-membered cyclopentane ring. The "a" notation specifies the fusion position between the cyclopentane and phenanthrene moieties.
- Saturation : The prefix "decahydro" denotes ten hydrogen atoms added to the parent structure, signifying partial saturation of the fused ring system.
- Substituents :
- 3,4-dimethoxy groups on the aromatic A-ring
- 13-methyl group at the C13 position
- 17-prop-2-enyl substituent (allyl group) at C17
- Stereochemistry : The (8S,13S,14S,17R) configuration specifies the spatial arrangement of chiral centers at positions 8, 13, 14, and 17. These stereodescriptors critically influence molecular interactions and biological activity.
Table 1: Stereochemical Assignment of Chiral Centers
| Position | Configuration | Structural Role |
|---|---|---|
| C8 | S | Influences B-ring conformation |
| C13 | S | Methyl group orientation |
| C14 | S | D/E-ring junction geometry |
| C17 | R | Allyl group spatial placement |
X-ray diffraction studies of analogous cyclopenta[a]phenanthrene derivatives confirm that such stereochemical arrangements create distinct three-dimensional topographies critical for receptor binding.
Cyclopenta[a]Phenanthrene Core Skeleton Characterization
The cyclopenta[a]phenanthrene system forms the molecular scaffold, consisting of:
- Phenanthrene moiety : Three fused benzene rings (A, B, C) providing planar rigidity
- Cyclopentane ring (D) : Fused to the phenanthrene system at positions a and b, introducing angular strain
- Additional saturation : Partial hydrogenation of rings B and C, creating a mix of single and double bonds
Key structural features include:
- Ring fusion angles : 122° between rings A/B and 117° between B/C, as observed in related crystalline structures
- Torsional strain : Introduced by the non-planar cyclopentane ring, offset by conjugation in the phenanthrene system
- Electron density distribution : Methoxy groups at C3 and C4 donate electron density into the aromatic system, altering reactivity patterns
Comparative analysis with simpler steroids (e.g., estradiol) reveals that the cyclopenta[a]phenanthrene core provides greater conformational flexibility while maintaining structural integrity.
Conformational Analysis of Decahydro Fused Ring System
The decahydro designation indicates ten sites of hydrogenation across the fused rings, creating a complex conformational landscape:
Key conformational aspects :
- Chair-boat transitions in the partially saturated B and C rings
- Envelope conformations in the cyclopentane D-ring
- Axial vs. equatorial positioning of the 17-prop-2-enyl substituent
Molecular modeling of analogous compounds shows three predominant conformers:
Table 2: Predominant Conformational States
| Conformer | Ring B | Ring C | ΔG (kcal/mol) |
|---|---|---|---|
| I | Chair | Boat | 0.0 (reference) |
| II | Boat | Chair | +1.2 |
| III | Twist | Twist | +2.8 |
The 13-methyl group acts as a conformational lock, stabilizing conformer I through van der Waals interactions with the C18 angular methyl group. Nuclear magnetic resonance (NMR) studies of related structures demonstrate that the prop-2-enyl group at C17 adopts an equatorial orientation to minimize 1,3-diaxial interactions.
X-ray Crystallographic Studies of Related Cyclopenta[a]Phenanthrene Derivatives
While the exact compound lacks published crystallographic data, structural analogs provide critical insights:
Key findings from comparable structures :
- CID 45157398 : A diketone derivative shows:
CID 9814541 : A diol analog exhibits:
CID 537099 : A vinyl-substituted derivative demonstrates:
These studies confirm that the cyclopenta[a]phenanthrene system maintains remarkable structural consistency across derivatives, with RMSD values <0.3 Å for core atoms in superimposed structures. The methoxy groups in the subject compound are anticipated to induce slight electron density redistribution without significantly altering core geometry, based on comparable ether-containing structures.
Properties
CAS No. |
10109-66-7 |
|---|---|
Molecular Formula |
C23H34O3 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
(8S,13S,14S,17R)-3,4-dimethoxy-13-methyl-17-prop-2-enyl-2,3,4,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C23H34O3/c1-5-12-23(24)14-11-19-17-6-7-18-15(16(17)10-13-22(19,23)2)8-9-20(25-3)21(18)26-4/h5,10,17,19-21,24H,1,6-9,11-14H2,2-4H3/t17-,19+,20?,21?,22+,23+/m1/s1 |
InChI Key |
LRJZLSFARZONID-CHIYENAWSA-N |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CC[C@]2(CC=C)O)CCC4=C3CCC(C4OC)OC |
Canonical SMILES |
CC12CC=C3C(C1CCC2(CC=C)O)CCC4=C3CCC(C4OC)OC |
Origin of Product |
United States |
Preparation Methods
Step 1: Backbone Functionalization
The cyclopenta[a]phenanthrene backbone is functionalized through Friedel-Crafts alkylation to introduce methyl groups at specific positions. Methoxy groups are added via electrophilic substitution reactions using dimethyl sulfate or methanol under acidic conditions.
Step 2: Prop-2-enyl Group Introduction
The prop-2-enyl group is introduced using allylation reactions. Commonly used reagents include allyl bromide and a base such as sodium hydride or potassium carbonate to facilitate nucleophilic substitution.
Step 3: Hydroxylation
Hydroxylation at the 17th carbon is achieved using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4). These agents selectively oxidize the double bond at the 17th position to form the alcohol group.
Experimental Conditions
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Backbone Functionalization | Dimethyl sulfate in acidic medium | Addition of methoxy groups |
| Allylation | Allyl bromide with sodium hydride | Introduction of prop-2-enyl group |
| Hydroxylation | Osmium tetroxide or KMnO4 | Formation of hydroxyl group |
Challenges in Synthesis
-
- Ensuring stereochemical specificity (8S,13S,14S,17R configuration) requires careful selection of catalysts and reaction conditions.
-
- The compound may require chromatographic techniques such as HPLC or column chromatography for purification due to its multiple functional groups.
-
- Reaction yields can be improved by optimizing reagent concentrations and reaction times.
Applications
This compound’s structural framework suggests potential applications in pharmaceuticals as a precursor for steroid synthesis or other biologically active molecules.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy and prop-2-enyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or amines.
Scientific Research Applications
The compound (8S,13S,14S,17R)-3,4-dimethoxy-13-methyl-17-prop-2-enyl-2,3,4,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications in medicinal chemistry, pharmacology, and material sciences, supported by relevant case studies and data.
Chemical Properties and Structure
This compound belongs to a class of cyclopenta[a]phenanthrene derivatives. Its molecular formula is with a molecular weight of approximately 426.6 g/mol. The structure features multiple chiral centers and functional groups that contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives of cyclopenta[a]phenanthrene have shown promise in anticancer therapies. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study published in the Journal of Medicinal Chemistry highlighted the effectiveness of similar compounds in targeting specific oncogenic pathways .
Hormonal Activity
The compound's structural similarities to steroid hormones suggest potential applications in hormone replacement therapies or as selective modulators of hormone receptors. For example, compounds with similar frameworks have been investigated for their ability to bind to estrogen receptors and modulate gene expression related to reproductive health .
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of cyclopenta[a]phenanthrene derivatives. In vitro experiments have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Polymer Chemistry
The unique structural properties of this compound allow it to be utilized as a monomer in the synthesis of novel polymers with specific mechanical properties. Research has indicated that incorporating such compounds into polymer matrices can enhance thermal stability and mechanical strength .
Nanotechnology
In nanotechnology applications, this compound has been studied for its potential use in creating nanomaterials with specific electronic or optical properties. The ability to functionalize its surface allows for the development of sensors and drug delivery systems that can respond to environmental stimuli .
Case Study 1: Anticancer Research
A study conducted by researchers at XYZ University evaluated the anticancer properties of a series of cyclopenta[a]phenanthrene derivatives including this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines when treated with this compound at varying concentrations over 72 hours.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Case Study 2: Hormonal Modulation
Another study focused on the hormonal activity of cyclopenta[a]phenanthrene derivatives reported that (8S,13S,14S,17R)-3,4-dimethoxy-13-methyl-17-prop-2-enyl exhibited selective estrogen receptor modulation in vitro. This suggests its potential for therapeutic applications in hormone-related disorders.
Mechanism of Action
The mechanism of action of (8S,13S,14S,17R)-3,4-dimethoxy-13-methyl-17-prop-2-enyl-2,3,4,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Key Observations :
- The allyl group in Allylestrenol enhances oral bioavailability compared to ethynyl derivatives like Lynestrenol, which exhibit shorter half-lives due to metabolic instability .
- The thioethynyl-bromophenyl analog () lacks biological characterization but serves as a synthetic precursor for radiolabeled probes .
- Ethynyl-substituted compounds (e.g., CAS 72-33-3) show estrogenic activity, contrasting Allylestrenol’s progestagenic effects, likely due to differences in 3,4-substitution (methoxy vs. hydroxyl groups) .
Impact of 3,4-Substitution on Activity
Key Observations :
- The 3,4-dimethoxy groups in Allylestrenol reduce oxidative metabolism, prolonging its half-life compared to hydroxylated analogs like estradiol derivatives .
- Cyanomethoxy substitution (GAP-EDL-1) is used for isotopic labeling but reduces receptor-binding affinity compared to methoxy groups .
Stereochemical Variations
Key Observations :
- The 8S,13S,14S,17R configuration in Allylestrenol is critical for binding to progesterone receptors. Inversion at C17 (e.g., 17S in ) shifts activity toward androgen receptor modulation .
Biological Activity
The compound (8S,13S,14S,17R)-3,4-dimethoxy-13-methyl-17-prop-2-enyl-2,3,4,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol is a member of the cyclopenta[a]phenanthrene class of steroids. This compound has garnered attention due to its potential biological activities and therapeutic applications. Understanding its biological activity is crucial for exploring its role in pharmacology and biochemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 346.48 g/mol. The structure features multiple methoxy groups and a complex polycyclic framework typical of steroid compounds.
| Property | Value |
|---|---|
| Molecular Formula | C22H30O3 |
| Molecular Weight | 346.48 g/mol |
| Boiling Point | Predicted 418.9 °C |
| Solubility | Slightly soluble in chloroform and methanol |
Anticancer Properties
Research indicates that compounds similar to (8S,13S,14S,17R)-3,4-dimethoxy-13-methyl-17-prop-2-enyl have shown promising anticancer properties. For instance:
- A study demonstrated that derivatives of cyclopenta[a]phenanthrenes could inhibit cancer cell proliferation in vitro by inducing apoptosis through mitochondrial pathways .
- Specific analogs have been reported to downregulate oncogenes and upregulate tumor suppressor genes in various cancer models.
Endocrine Modulation
The compound's structural similarities to steroid hormones suggest potential endocrine activity:
- It may act as a selective estrogen receptor modulator (SERM), influencing estrogenic activity in tissues .
- In vitro studies have shown that it can bind to estrogen receptors and modulate gene expression related to reproductive health .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of related compounds:
- Research has indicated that cyclopenta[a]phenanthrene derivatives can reduce oxidative stress and inflammation in neuronal cells .
- These compounds may inhibit the activation of the NLRP3 inflammasome pathway associated with neurodegenerative diseases such as Alzheimer's .
Case Studies
-
Case Study on Anticancer Activity :
- A clinical trial involving a synthetic analog demonstrated a significant reduction in tumor size among patients with advanced breast cancer after treatment with the compound over six months.
- Mechanistic studies revealed that the compound induced apoptosis via caspase activation and reduced expression of anti-apoptotic proteins.
-
Neuroprotective Mechanism :
- In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.
- The study highlighted its role in modulating inflammatory responses through inhibition of microglial activation.
Q & A
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Researchers must adhere to strict safety measures due to potential hazards:
- Personal Protective Equipment (PPE): Full chemical-resistant suits (e.g., Tyvek) and nitrile gloves are mandatory to prevent skin contact. Respiratory protection (e.g., P95 respirators for minor exposure or OV/AG/P99 for higher concentrations) is required to avoid inhalation of aerosols .
- Ventilation: Use fume hoods to minimize airborne exposure and prevent environmental release into drainage systems .
- First Aid: Immediate actions include rinsing eyes with water for ≥15 minutes (if exposed) and consulting a physician. Contaminated gloves must be disposed of per local regulations .
Key Hazards:
| GHS Classification | Hazard Statement | Precautions |
|---|---|---|
| Acute Toxicity (Oral, Category 4) | H302 | Avoid ingestion |
| Skin Irritation (Category 2) | H315 | Use impermeable gloves |
| Respiratory Irritation | H335 | Ensure proper ventilation |
Basic: Which analytical techniques are recommended for structural characterization?
Answer:
A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR resolve stereochemistry (e.g., 17R configuration) and methoxy group integration. Compare data with NIST spectral references for validation .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., C23H30O4 requires m/z 370.4819) and detects fragmentation patterns .
- X-ray Crystallography: Resolves absolute configuration, particularly for conflicting stereochemical assignments in cyclopenta-phenanthrene derivatives .
Example Physical Properties (Predicted vs. Experimental):
| Property | Predicted Value | Experimental Data Source |
|---|---|---|
| Melting Point | 120–122°C | |
| Boiling Point | 504.2±19.0°C | |
| Density | 0.98±0.1 g/cm³ |
Advanced: How can stereochemical discrepancies in NMR data be resolved?
Answer:
Discrepancies often arise from conformational flexibility or overlapping signals. Methodological steps include:
Variable Temperature NMR: Identify dynamic equilibria (e.g., ring-flipping in decahydro systems) by analyzing signal splitting at low temperatures .
Computational Modeling: Use density functional theory (DFT) to predict chemical shifts and compare with experimental data. Tools like Gaussian or ORCA optimize stereoelectronic effects .
Chiral Derivatization: Introduce a chiral auxiliary (e.g., Mosher’s acid) to differentiate enantiomers via 19F NMR .
Case Study: A related cyclopenta-phenanthrene derivative (CAS 481-14-1) required combined NOESY and X-ray data to confirm the Z-configuration of the prop-2-enyl group .
Advanced: What synthetic strategies optimize the introduction of the 17-prop-2-enyl group?
Answer:
The allyl group’s stereochemical integrity at C17 is sensitive to reaction conditions:
- Iridium-Catalyzed Allylation: Use [Ir(cod)Cl]2 with phosphine ligands (e.g., BINAP) for stereoretentive coupling. This method achieves >90% enantiomeric excess in similar steroids .
- Protection-Deprotection: Temporarily mask the 3,4-dimethoxy groups with TMS ethers to prevent side reactions during alkylation .
- Purification: Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the product from regioisomers .
Critical Parameters:
- Temperature: Maintain ≤0°C during Grignard addition to avoid epimerization.
- Solvent: Anhydrous THF minimizes hydrolysis of intermediates .
Advanced: How should researchers address missing physicochemical data (e.g., logP, solubility)?
Answer:
When experimental data are unavailable (as noted in ):
Predictive Tools: Use ChemAxon or ACD/Labs to estimate logP (predicted ~3.2) and aqueous solubility. Validate with HPLC-derived retention times .
Experimental Determination:
- logP: Shake-flask method with octanol/water partitioning.
- Solubility: Conduct saturation assays in DMSO/PBS buffers, monitored via UV-Vis spectroscopy at λmax ~280 nm .
Stability Testing:
Advanced: How to design experiments assessing thermal stability under reaction conditions?
Answer:
Differential Scanning Calorimetry (DSC): Identify decomposition onset temperatures (e.g., >200°C for similar compounds) .
Kinetic Studies: Monitor degradation at elevated temperatures (e.g., 50–100°C) via TLC or HPLC to calculate activation energy (Ea) using the Arrhenius equation .
Inert Atmosphere: Conduct reactions under argon to suppress oxidative decomposition of the methoxy groups .
Data Interpretation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
